molecular formula C8H12N2S B11917605 (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol

Cat. No.: B11917605
M. Wt: 168.26 g/mol
InChI Key: XDZJEPXANOHVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is a heterocyclic compound with the molecular formula C8H12N2S. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate . This method yields cyclic β-keto esters, which are then converted to the desired indazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may affect pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is unique due to its specific methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanethiol

InChI

InChI=1S/C8H12N2S/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10)

InChI Key

XDZJEPXANOHVOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CS

Origin of Product

United States

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